molecular formula C14H14N2O4 B11982038 N'-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide

N'-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide

Cat. No.: B11982038
M. Wt: 274.27 g/mol
InChI Key: MWQRBYSREXYCIH-OQLLNIDSSA-N
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Description

N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide typically involves the reaction of 3-ethoxysalicylaldehyde with 2-furohydrazide in an ethanol solution. The reaction is carried out under reflux conditions for several hours, allowing the formation of the Schiff base through the condensation reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide involves its ability to form stable complexes with metal ions through its Schiff base moiety. This interaction can modulate the activity of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Ethoxy-2-hydroxybenzylidene)-2-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties compared to other Schiff bases. The presence of the furohydrazide group enhances its ability to form stable metal complexes and may contribute to its potential therapeutic applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-2-19-11-6-3-5-10(13(11)17)9-15-16-14(18)12-7-4-8-20-12/h3-9,17H,2H2,1H3,(H,16,18)/b15-9+

InChI Key

MWQRBYSREXYCIH-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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